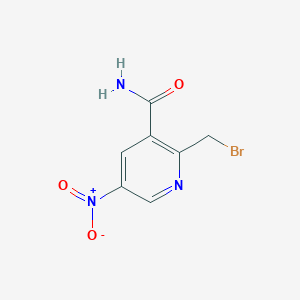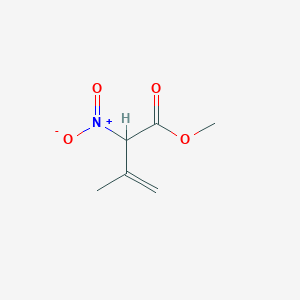
Methyl 3-methyl-2-nitrobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-2-nitrobut-3-enoate is an organic compound with the molecular formula C6H9NO4 It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-nitrobut-3-enoate typically involves the nitration of an appropriate precursor. One common method is the nitration of methyl 3-methylbut-3-enoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-2-nitrobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or nitroalkenes.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group (-OCH3) is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroalkanes or nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of various esters or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-methyl-2-nitrobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 3-methyl-2-nitrobut-3-enoate involves its reactivity with various chemical species. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester group can also participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitrobenzoate: Another nitro-containing ester with similar reactivity.
Methyl 2-nitropropanoate: A nitroalkane with a similar ester group.
Methyl 4-nitrobutanoate: A nitroalkane with a longer carbon chain.
Uniqueness
Methyl 3-methyl-2-nitrobut-3-enoate is unique due to the presence of both a nitro group and an ester group on a butene backbone. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
60049-37-8 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
methyl 3-methyl-2-nitrobut-3-enoate |
InChI |
InChI=1S/C6H9NO4/c1-4(2)5(7(9)10)6(8)11-3/h5H,1H2,2-3H3 |
Clé InChI |
BCMKIBZGZTXTPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



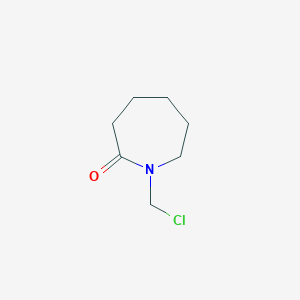


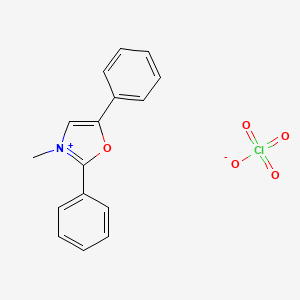
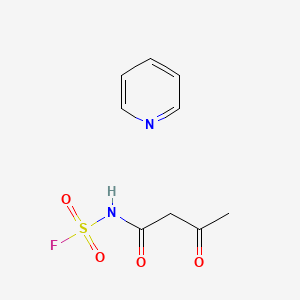
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
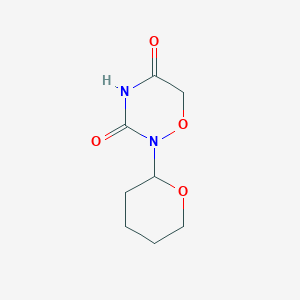
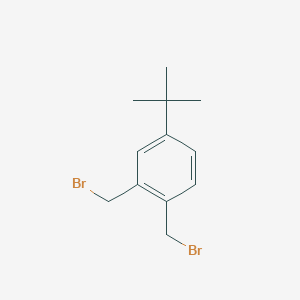


![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
